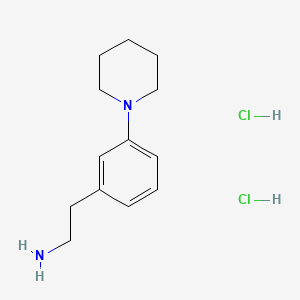
Phenethylamine, 3-piperidino-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenethylamine, 3-piperidino-, dihydrochloride is a chemical compound that belongs to the class of phenethylamines. Phenethylamines are organic compounds that contain a phenyl ring and an ethylamine chain. This particular compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing five carbon atoms and one nitrogen atom. The dihydrochloride form indicates that the compound is in its salt form, which is often used to enhance its stability and solubility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phenethylamine, 3-piperidino-, dihydrochloride typically involves the reaction of phenethylamine with piperidine under specific conditions. One common method is the reductive amination of phenylacetaldehyde with piperidine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the hydrogenation of pyridine derivatives in the presence of a catalyst such as molybdenum disulfide. This method is efficient and can be scaled up to produce large quantities of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Phenethylamine, 3-piperidino-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylacetone, while reduction could produce N-methylphenethylamine.
Aplicaciones Científicas De Investigación
Phenethylamine, 3-piperidino-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its effects on neurotransmitter systems and its potential role in modulating brain function.
Medicine: It is investigated for its potential therapeutic effects, including its use as a central nervous system stimulant.
Industry: The compound is used in the production of certain polymers and as an intermediate in chemical manufacturing
Mecanismo De Acción
The mechanism of action of phenethylamine, 3-piperidino-, dihydrochloride involves its interaction with neurotransmitter systems in the brain. It acts as a central nervous system stimulant by binding to trace amine-associated receptor 1 (TAAR1) and inhibiting vesicular monoamine transporter 2 (VMAT2). This leads to increased levels of monoamines such as dopamine, norepinephrine, and serotonin in the synaptic cleft, enhancing neurotransmission .
Comparación Con Compuestos Similares
Similar Compounds
Phenethylamine: A natural monoamine alkaloid and trace amine that acts as a central nervous system stimulant.
N-methylphenethylamine: A derivative of phenethylamine with similar stimulant properties.
Amphetamine: A potent central nervous system stimulant that shares structural similarities with phenethylamine.
Uniqueness
Phenethylamine, 3-piperidino-, dihydrochloride is unique due to the presence of the piperidine ring, which imparts distinct pharmacological properties. This structural feature differentiates it from other phenethylamines and contributes to its specific interactions with neurotransmitter systems .
Propiedades
Número CAS |
38589-12-7 |
|---|---|
Fórmula molecular |
C13H22Cl2N2 |
Peso molecular |
277.23 g/mol |
Nombre IUPAC |
2-(3-piperidin-1-ylphenyl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C13H20N2.2ClH/c14-8-7-12-5-4-6-13(11-12)15-9-2-1-3-10-15;;/h4-6,11H,1-3,7-10,14H2;2*1H |
Clave InChI |
WLNWHHUYVRYZPW-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=CC=CC(=C2)CCN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


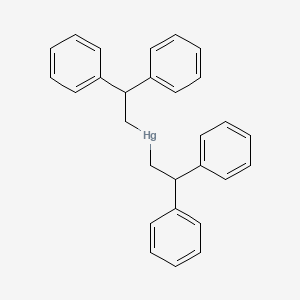


![2,4-Diamino-5-[[3,4-dichlorophenyl]thio]quinazoline](/img/structure/B14660091.png)

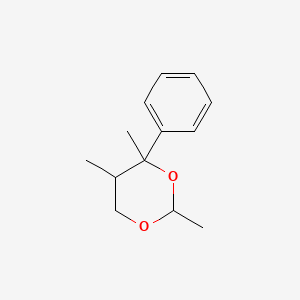
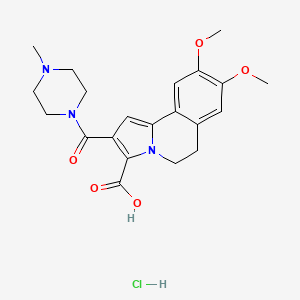

![2-Ethylnaphtho[1,2-B]thiophene](/img/structure/B14660109.png)
![1-Chloro-4-({4-[(4-methylphenyl)sulfanyl]but-2-yn-1-yl}oxy)benzene](/img/structure/B14660120.png)
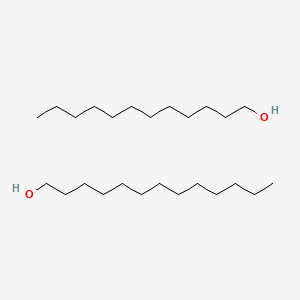

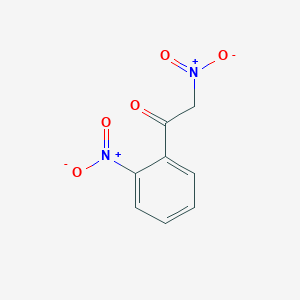
![Ethyl 6-azabicyclo[3.2.2]non-8-ene-6-carboxylate](/img/structure/B14660146.png)
